molecular formula C20H18N4O3S B2662978 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide CAS No. 1105236-05-2

2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide

Cat. No. B2662978
M. Wt: 394.45
InChI Key: QLEFRVXPOBLUFU-UHFFFAOYSA-N
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Description



  • 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide is a benzamide compound.

  • It has been studied for its antioxidant, antibacterial, and metal chelating activities.

  • The structure includes a benzene ring with an acetamido group and a thioether (benzylthio) attached to it.





  • Synthesis Analysis



    • The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

    • The structures of synthesized compounds are confirmed using IR, 1H NMR, and 13C NMR spectroscopy.





  • Molecular Structure Analysis



    • The molecular structure includes a benzene ring with an acetamido group and a thioether (benzylthio) attached to it.

    • The presence of the thioether group may influence its reactivity and biological properties.





  • Chemical Reactions Analysis



    • The compound can participate in various reactions, including antioxidant and antibacterial activities.

    • Some synthesized compounds exhibit effective metal chelate activity.





  • Physical And Chemical Properties Analysis



    • Specific physical and chemical properties are not provided in the available data.

    • Experimental characterization would be necessary to determine melting point, solubility, etc.




  • Scientific Research Applications

    Folate Metabolism and Antifolate Therapeutics

    The exploration of derivatives related to 2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide, such as those in the folate metabolism pathway, highlights their potential in enhancing the therapeutic efficacy of classical antifolates. Researchers synthesized rotationally restricted analogues of 5-deazapteroyl-L-glutamate, revealing their substrates' efficiency for folylpolyglutamate synthetase (FPGS), an enzyme crucial in folate metabolism and antifolate therapeutics. These compounds demonstrated significant interactions with FPGS, suggesting their potential in augmenting the potency and selectivity of antifolate drugs (Rosowsky et al., 1999).

    Dual Inhibitory Activities on Cancer Enzymes

    Another study focused on the synthesis of compounds with a similar structural framework, aiming to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes vital in cancer cell proliferation. The research introduced a series of potent dual inhibitors showcasing the structure's conduciveness to inhibiting these crucial enzymes. The compounds derived from this structural class, particularly N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as anticancer agents (Gangjee et al., 2008).

    Safety And Hazards



    • Benzamide is considered hazardous due to acute oral toxicity and germ cell mutagenicity.

    • Safety precautions include handling with care, using personal protective equipment, and avoiding ingestion.




  • Future Directions



    • Research on this compound could explore its potential as an antioxidant, antibacterial agent, or metal chelator.

    • Investigating its biological targets and pharmacological effects would be valuable.




    Please note that additional experimental studies and literature reviews are needed to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18N4O3S/c21-19(27)15-8-4-5-9-16(15)23-17(25)10-14-11-18(26)24-20(22-14)28-12-13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H2,21,27)(H,23,25)(H,22,24,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QLEFRVXPOBLUFU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=CC=C3C(=O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide

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